![molecular formula C21H22N2O2 B251107 N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251107.png)
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of substituted cathinones. It is a stimulant drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to act as a reuptake inhibitor of the neurotransmitters dopamine, norepinephrine, and serotonin. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and cognition.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are associated with feelings of pleasure, motivation, and mood regulation. It has also been found to increase heart rate and blood pressure, which may have implications for its use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its unique chemical structure, which allows for the investigation of its potential therapeutic applications. However, one limitation is its potential for abuse, which may make it difficult to obtain and use in a controlled manner.
Orientations Futures
Future research on N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide should focus on its potential therapeutic applications, such as its use as an antidepressant or cognitive enhancer. Additional studies should also investigate its safety and potential for abuse, as well as its effects on different populations, such as children and the elderly. Finally, studies should investigate the potential for N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide to interact with other drugs and substances, as this may have implications for its use in humans.
In conclusion, N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research have been discussed in this paper. While further research is needed to fully understand the potential of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide, it holds promise as a potential treatment for mood disorders and cognitive enhancement.
Méthodes De Synthèse
The synthesis of N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with 4-methylpiperidine and 4-bromophenyl magnesium bromide. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have antidepressant and anxiolytic properties, making it a potential candidate for the treatment of mood disorders. N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide has also been studied for its potential as a cognitive enhancer, as it has been found to improve memory and learning in animal models.
Propriétés
Formule moléculaire |
C21H22N2O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[4-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-10-12-23(13-11-15)18-8-6-17(7-9-18)22-21(24)20-14-16-4-2-3-5-19(16)25-20/h2-9,14-15H,10-13H2,1H3,(H,22,24) |
Clé InChI |
PQBVQXOFBMXUFQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)
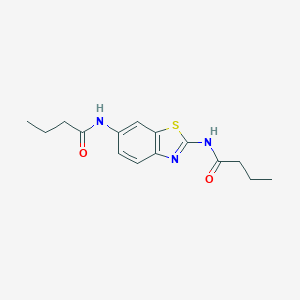
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)
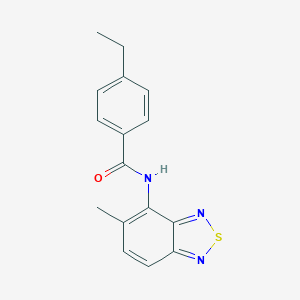
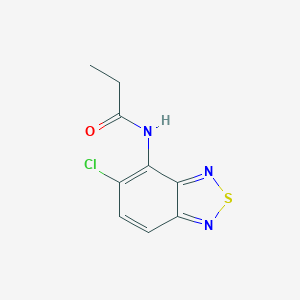
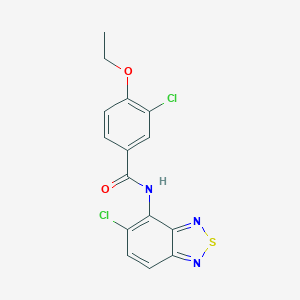
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
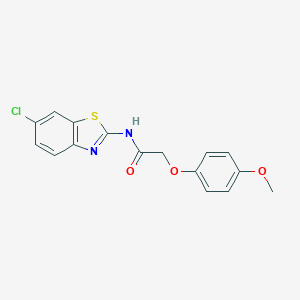
![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)